molecular formula C20H25BrN2O2S B2717331 1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine CAS No. 865591-40-8

1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine

Cat. No. B2717331
CAS RN: 865591-40-8
M. Wt: 437.4
InChI Key: BKKXPTHIKDQXNU-UHFFFAOYSA-N
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Description

1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine, also known as BDB, is a chemical compound that belongs to the class of piperazine derivatives. It has been used as a research tool in the field of neuroscience due to its ability to interact with serotonin receptors in the brain. In

Scientific Research Applications

Molecular Structure and Synthesis

Antidepressant Properties

Compounds with the piperazine core have been studied for their potential in treating major depressive disorder. Vortioxetine, a compound sharing a similar piperazine structure, exhibits multimodal antidepressant effects by targeting various serotonin receptors and the serotonin transporter. This mechanism of action suggests that structurally similar compounds may also possess unique pharmacological profiles beneficial for depression treatment (L. Tritschler, D. Felice, R. Colle, J. Guilloux, E. Corruble, A. Gardier, D. David, 2014).

Catalytic Activity

Research into the catalytic activities of complexes involving related structures has demonstrated their potential as functional mimics of haloperoxidases. These findings underscore the versatility of these compounds in facilitating oxidative transformations, which could be pivotal in synthetic chemistry and enzymatic study models (M. Maurya, Bekele Mengesha, S. Maurya, Nidhi Sehrawat, F. Avecilla, 2019).

Pharmaceutical Intermediates

The synthesis of related piperazine derivatives highlights their importance as pharmaceutical intermediates. Such studies not only provide insights into novel synthesis routes but also underline the potential applications of these compounds in developing new therapeutic agents (Li Ning-wei, 2006).

Antibacterial and Enzyme Inhibitory Effects

Some derivatives of piperazine compounds have shown promising antibacterial and enzyme inhibitory activities. This suggests a potential for discovering new antimicrobial agents and enzyme inhibitors that could be used in the treatment of various diseases or as tools in biochemical research (Ahmed E. M. Mekky, S. Sanad, 2020).

properties

IUPAC Name

1-(4-bromo-2,5-dimethylphenyl)sulfonyl-4-(2,4-dimethylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrN2O2S/c1-14-5-6-19(16(3)11-14)22-7-9-23(10-8-22)26(24,25)20-13-15(2)18(21)12-17(20)4/h5-6,11-13H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKKXPTHIKDQXNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)Br)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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